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Compound of Interest

Compound Name: 3-Bromo-2-fluoro-4-iodopyridine

Cat. No.: B3030222 Get Quote

In the landscape of modern drug discovery and materials science, polysubstituted heterocyclic

scaffolds are of paramount importance. Among these, the pyridine ring is a privileged structure,

forming the core of numerous therapeutic agents. The strategic introduction of multiple, distinct

halogen atoms onto this ring system creates a versatile chemical intermediate, a molecular

'multi-tool' that allows for programmed, site-selective modifications. 3-Bromo-2-fluoro-4-
iodopyridine (CAS: 884494-52-4) is an exemplar of such a building block. Its unique

arrangement of fluorine, bromine, and iodine substituents provides a hierarchical reactivity

profile that enables chemists to construct complex molecular architectures with precision and

control.

This technical guide offers an in-depth exploration of 3-Bromo-2-fluoro-4-iodopyridine,

designed for researchers, medicinal chemists, and drug development professionals. We will

dissect its core chemical properties, detail its synthesis, illuminate its nuanced reactivity, and

showcase its application as a key intermediate in the synthesis of pharmaceutically relevant

molecules.

Physicochemical and Spectroscopic Profile
The physical and spectroscopic properties of a chemical building block are foundational to its

effective use in synthesis. The data for 3-Bromo-2-fluoro-4-iodopyridine are summarized

below.

Core Physicochemical Data
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Quantitative data for 3-Bromo-2-fluoro-4-iodopyridine are presented in the following table for

easy reference.

Property Value Source(s)

CAS Number 884494-52-4 [1][2][3]

Molecular Formula C₅H₂BrFIN [1][2][3]

Molecular Weight 301.88 g/mol [1][2][3]

Appearance White to off-white solid [4]

Boiling Point 266.7 °C at 760 mmHg [2]

Density 2.412 g/cm³ [2]

Melting Point

Data not available. Similar

isomers such as 3-Bromo-4-

iodopyridine and 5-Bromo-2-

iodopyridine melt in the 111-

117 °C range.

Solubility

Expected to be soluble in

common organic solvents like

Dichloromethane (DCM),

Tetrahydrofuran (THF), and

Dimethylformamide (DMF).

Storage

Store under inert gas (Nitrogen

or Argon) at 2–8 °C, protected

from light.

[1][4]

Predicted Spectroscopic Signature
While specific experimental spectra for this compound are not widely published, its structure

allows for a confident prediction of its key spectroscopic features. This is crucial for reaction

monitoring and quality control.

¹H NMR: The proton NMR spectrum is expected to be simple, showing two signals in the

aromatic region (typically δ 7.0-8.5 ppm). The proton at the C-5 position would appear as a
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doublet, coupled to the proton at C-6. The C-6 proton would also appear as a doublet,

coupled to the C-5 proton.

¹³C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the

five carbon atoms of the pyridine ring. The carbons bearing halogens (C-2, C-3, C-4) will

show characteristic shifts and couplings, particularly the C-2 and C-3 carbons which will

exhibit C-F coupling.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a powerful characterization tool.[5] A single

resonance is expected for the fluorine atom at the C-2 position. The chemical shift of aryl

fluorides can vary widely but is a highly sensitive probe of the electronic environment.[6] This

signal would likely show coupling to the proton at C-6 (a four-bond coupling, ⁴JHF) and

potentially a smaller coupling to the bromine at C-3. The high sensitivity and natural

abundance of the ¹⁹F nucleus make it an excellent tool for assessing purity and tracking

reaction progress.[7][8]

Mass Spectrometry: The mass spectrum would show a molecular ion (M⁺) peak

corresponding to its molecular weight. Crucially, due to the natural isotopic abundance of

bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), a characteristic M+2 peak of nearly equal intensity to

the M⁺ peak will be observed, confirming the presence of a single bromine atom.

Synthesis of 3-Bromo-2-fluoro-4-iodopyridine
The most logical and reported synthetic route to 3-Bromo-2-fluoro-4-iodopyridine
commences from the commercially available 3-Bromo-2-fluoropyridine.[3] The strategy involves

a regioselective iodination at the C-4 position, which is activated for deprotonation by the

adjacent bromo and fluoro substituents.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://chem.ch.huji.ac.il/nmr/techniques/1d/row2/f.html
https://www.alfa-chemistry.com/organo-fluoro-chem/19f-nmr-chemical-shift-table.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8966635/
https://www.biophysics.org/Portals/0/BPSAssets/Articles/gerig.pdf
https://www.benchchem.com/product/b3030222?utm_src=pdf-body
https://www.benchchem.com/product/b3030222?utm_src=pdf-body
https://www.chemicalbook.com/synthesis/3-bromo-2-fluoro-4-iodopyridine.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3030222?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis Workflow

3-Bromo-2-fluoropyridine

Deprotonation at C-4
(LDA, THF, -78 °C)

4-Lithio Intermediate

Electrophilic Quench
(Iodine, THF)

3-Bromo-2-fluoro-4-iodopyridine

Click to download full resolution via product page

Caption: Synthesis workflow for 3-Bromo-2-fluoro-4-iodopyridine.

Detailed Experimental Protocol (Representative)
This protocol describes a standard ortho-directed metallation followed by an electrophilic

quench.

Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stir bar,

a thermometer, a nitrogen inlet, and a rubber septum. The flask is charged with 3-Bromo-2-

fluoropyridine (1.0 eq) and anhydrous Tetrahydrofuran (THF).

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath. The low temperature

is critical to ensure the kinetic stability of the lithiated intermediate and prevent side
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reactions.

Deprotonation: Lithium diisopropylamide (LDA) (1.05 eq, as a solution in THF/hexanes) is

added dropwise via syringe, keeping the internal temperature below -70 °C. The LDA, a

strong, non-nucleophilic base, selectively removes the proton at the C-4 position, which is

the most acidic due to the inductive effects of the adjacent halogens. The reaction is stirred

at -78 °C for 1-2 hours.

Iodination: A solution of iodine (I₂) (1.1 eq) in anhydrous THF is added dropwise to the

reaction mixture, again maintaining a temperature below -70 °C. The organolithium

intermediate acts as a potent nucleophile, attacking the electrophilic iodine to form the C-I

bond.

Workup: After stirring for an additional hour at low temperature, the reaction is quenched by

the slow addition of a saturated aqueous solution of sodium thiosulfate (to consume excess

iodine), followed by water. The mixture is allowed to warm to room temperature.

Extraction and Purification: The product is extracted from the aqueous layer with an organic

solvent such as ethyl acetate. The combined organic layers are washed with brine, dried

over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The

crude product is then purified, typically by flash column chromatography on silica gel, to yield

pure 3-Bromo-2-fluoro-4-iodopyridine.

Chemical Reactivity and Synthetic Utility
The synthetic power of 3-Bromo-2-fluoro-4-iodopyridine lies in the differential reactivity of its

three halogen atoms. In palladium-catalyzed cross-coupling reactions, the reactivity order is C-I

> C-Br >> C-F. This hierarchy is a direct consequence of bond dissociation energies (C-I is the

weakest) and the ease of oxidative addition to the palladium(0) catalyst. This allows for the

selective functionalization at the C-4 position while leaving the C-3 bromine and C-2 fluorine

untouched for subsequent transformations.
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Selective Cross-Coupling Reactions

3-Bromo-2-fluoro-4-iodopyridine

C4-I (Most Reactive)

C3-Br (Intermediate)

C2-F (Least Reactive)

Suzuki Coupling
(R-B(OH)₂)

 Pd(0) cat.
Base

Sonogashira Coupling
(R-C≡CH)

 Pd(0), Cu(I) cat.
Base

Buchwald-Hartwig
(R₂NH)

 Pd(0) cat.
Base

4-Substituted-3-bromo-2-fluoropyridine
(Ready for next step)

Click to download full resolution via product page

Caption: Hierarchy of reactivity in cross-coupling reactions.

Application in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most powerful methods for forming C-C bonds.[9]

[10] Using 3-Bromo-2-fluoro-4-iodopyridine, this reaction can be performed with high

regioselectivity at the C-4 position.[11]

Reaction Setup: To a dry reaction vial, add 3-Bromo-2-fluoro-4-iodopyridine (1.0 eq), the

desired aryl- or heteroarylboronic acid (1.2 eq), and a base such as potassium carbonate

(2.0-3.0 eq).

Inert Atmosphere: The vial is sealed, evacuated, and backfilled with an inert gas (e.g.,

Argon). This cycle is repeated three times to remove oxygen, which can deactivate the

palladium catalyst.

Catalyst Addition: Under a positive pressure of argon, a palladium catalyst such as

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 eq) is added.

Solvent Addition: Degassed solvents (e.g., a 4:1 mixture of 1,4-dioxane and water) are

added via syringe. Water is often crucial for the transmetallation step in the catalytic cycle.

[12]
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Reaction: The mixture is heated to 80-100 °C and stirred vigorously for 4-16 hours. Progress

is monitored by TLC or LC-MS.

Workup and Purification: Upon completion, the reaction is cooled, diluted with water, and

extracted with an organic solvent. The combined organic layers are washed, dried, and

concentrated. The resulting crude product, a 4-aryl-3-bromo-2-fluoropyridine, is purified by

flash chromatography.

Applications in Drug Discovery: A Scaffold for
Kinase Inhibitors
The 3-fluoropyridine motif is a prevalent feature in many kinase inhibitors, where the fluorine

atom can enhance binding affinity and improve metabolic stability, and the pyridine nitrogen

can act as a key hydrogen bond acceptor.[13] 3-Bromo-2-fluoro-4-iodopyridine is an ideal

starting material for building libraries of such inhibitors. The selective functionalization at C-4

allows for the introduction of various groups to probe the solvent-exposed region of an

enzyme's active site, while the C-3 bromine can be used in a later step to introduce another

moiety or to simply provide steric bulk.
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Step 1: C-4 Functionalization

Step 2: C-3 Functionalization

3-Bromo-2-fluoro-4-iodopyridine

Suzuki Coupling
(R¹-B(OH)₂)

Pd(0)

Intermediate A

Buchwald-Hartwig Amination
(R²-NH₂)

Pd(0)

Drug-like Molecule

Click to download full resolution via product page

Caption: Stepwise elaboration into a potential drug candidate.

This stepwise approach is highly valuable in medicinal chemistry for systematically exploring

the structure-activity relationship (SAR) of a compound series. For example, it has been utilized

in the synthesis of inhibitors for targets like Polo-like kinase 1 (PLK1) and Epidermal Growth

Factor Receptor (EGFR).[13]

Safety and Handling
As with any halogenated aromatic compound, 3-Bromo-2-fluoro-4-iodopyridine must be

handled with appropriate care in a laboratory setting.
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GHS Classification:

Pictogram: GHS07 (Exclamation Mark)[2]

Signal Word: Warning[1][2]

Hazard Statements:

H302: Harmful if swallowed.[1][2]

H315: Causes skin irritation.[1][2]

H319: Causes serious eye irritation.[1][2]

H335: May cause respiratory irritation.[1][2]

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray),

P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing).[1][2]

Handling Recommendations:

Use only in a well-ventilated area, preferably within a chemical fume hood.

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety

glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

Avoid inhalation of dust and direct contact with skin and eyes.[14]

Wash hands thoroughly after handling.

Store in a tightly sealed container in a cool, dry place away from incompatible materials

such as strong oxidizing agents.[14]

Conclusion
3-Bromo-2-fluoro-4-iodopyridine is a sophisticated and highly valuable building block for

synthetic and medicinal chemistry. Its well-defined hierarchy of halogen reactivity provides a
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powerful tool for the regioselective construction of complex, polysubstituted pyridines. By

enabling a programmed, stepwise functionalization, it allows chemists to efficiently build

molecular diversity and fine-tune properties for applications ranging from targeted therapeutics

to advanced materials. Understanding its synthesis, reactivity, and handling is key to unlocking

its full potential in research and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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